molecular formula C5H4Br2S B1590285 2-Bromo-5-(bromomethyl)thiophene CAS No. 59311-27-2

2-Bromo-5-(bromomethyl)thiophene

Cat. No.: B1590285
CAS No.: 59311-27-2
M. Wt: 255.96 g/mol
InChI Key: OECAOMHGRQHCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(bromomethyl)thiophene is a useful research compound. Its molecular formula is C5H4Br2S and its molecular weight is 255.96 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-5-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECAOMHGRQHCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482186
Record name 2-Bromo-5-bromomethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59311-27-2
Record name 2-Bromo-5-bromomethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research highlights the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. How does 2-Bromo-5-(bromomethyl)thiophene serve as a starting point for these reactions?

A1: this compound acts as a versatile building block in organic synthesis due to its two reactive sites: the bromine atom at the 2-position and the bromomethyl group at the 5-position. In the study you cited [], researchers utilized the Suzuki cross-coupling reaction. This palladium(0)-catalyzed reaction forms a carbon-carbon bond between the bromine at the 5-position of this compound and an arylboronic acid. This enables the introduction of various aryl groups, leading to a diverse range of 2-(bromomethyl)-5-aryl-thiophene derivatives. These derivatives can be further modified or investigated for potential biological activity.

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